molecular formula C8H12ClNS B2838853 [2-(Phenylthio)ethyl]amine hydrochloride CAS No. 2014-75-7; 34946-13-9

[2-(Phenylthio)ethyl]amine hydrochloride

Cat. No.: B2838853
CAS No.: 2014-75-7; 34946-13-9
M. Wt: 189.7
InChI Key: ZHXISMXDCUJVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(Phenylthio)ethyl]amine hydrochloride (CAS: 34946-13-9; synonyms: 2-(Phenylthio)ethanamine hydrochloride, C₈H₁₂ClNS, MW: 189.71 g/mol) is a hydrochloride salt of a primary amine featuring a phenylthioethyl backbone. The phenylthio (-S-C₆H₅) group confers unique electronic and steric properties, while the ethylamine moiety provides basicity, enabling salt formation with hydrochloric acid. This compound is utilized in organic synthesis and pharmaceutical research, particularly in the development of receptor-targeted ligands due to its sulfur-based aromaticity and amine reactivity .

Key physical properties (estimated):

  • Boiling Point: 289.3 ± 23.0°C
  • Density: 1.14 ± 0.1 g/cm³
  • Water Solubility: Moderately soluble (exact data unavailable)
  • LogP (Lipophilicity): ~2.1 (predicted)

Properties

IUPAC Name

2-phenylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXISMXDCUJVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956411
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34946-13-9
Record name 2-(Phenylsulfanyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

[2-(Propylthio)phenyl]amine Hydrochloride

  • Structure : C₉H₁₄ClNS (MW: 203.7 g/mol)
  • Key Differences : Replaces the ethyl group with a propylthio chain attached to a phenyl ring.
  • Properties : Increased lipophilicity (longer alkyl chain) may enhance membrane permeability but reduce aqueous solubility. Purity: 95% (typical commercial grade) .

2-(2-tert-Butylphenoxy)ethylamine Hydrochloride

  • Structure: C₁₃H₂₂ClNO (MW: 243.78 g/mol)
  • Key Differences: Phenoxy (-O-C₆H₄) replaces phenylthio (-S-C₆H₅); tert-butyl group adds steric bulk.
  • The tert-butyl group may improve metabolic stability but reduce solubility .

N-Methyl-2-(phenylthio)ethanamine Hydrochloride

  • Structure : C₉H₁₄ClNS (MW: 203.7 g/mol)
  • Key Differences : Methyl substitution on the amine nitrogen.
  • Properties : Reduced basicity compared to the primary amine, affecting salt stability and interaction with acidic targets. May exhibit altered pharmacokinetics due to decreased polarity .

Benzyl Alcohol Derivative (CAS: 34920-64-4)

  • Structure : C₁₈H₂₃ClN₂O₂S (MW: 353.94 g/mol)
  • Key Differences: Complex structure with a benzyl alcohol core and phenylthiopropylamino side chain.
  • Properties: Higher molecular weight and hydroxyl group enhance hydrophilicity.

Comparative Analysis Table

Compound Name Molecular Formula MW (g/mol) Key Substituents LogP (Predicted) Notable Properties
[2-(Phenylthio)ethyl]amine HCl C₈H₁₂ClNS 189.71 Phenylthio, primary amine ~2.1 Moderate solubility, used in ligand design
[2-(Propylthio)phenyl]amine HCl C₉H₁₄ClNS 203.7 Propylthio, aromatic amine ~2.8 Higher lipophilicity
tert-Butylphenoxy derivative HCl C₁₃H₂₂ClNO 243.78 Phenoxy, tert-butyl ~3.0 Steric hindrance, metabolic stability
N-Methyl derivative HCl C₉H₁₄ClNS 203.7 N-methyl ~2.5 Reduced basicity, altered PK/PD
Benzyl alcohol derivative HCl C₁₈H₂₃ClN₂O₂S 353.94 Benzyl alcohol, long chain ~1.8 Higher hydrophilicity, acute toxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.